![molecular formula C14H28N2O2 B2832857 (S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate CAS No. 1027346-21-9](/img/structure/B2832857.png)
(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. This compound is a piperidine derivative and has a molecular formula of C15H30N2O2.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as essential building blocks for constructing pharmaceutical agents. Their six-membered ring structure, containing one nitrogen and five carbon atoms, makes them versatile for drug development. Researchers have explored various synthetic methods to create substituted piperidines, which are integral to drug design. The piperidine moiety often contributes to the pharmacological activity of the final compound .
Chiral Optimization
Chiral piperidines play a crucial role in drug development. Researchers have used piperidine derivatives as starting components for chiral optimization. The piperidine ring’s stereochemistry influences drug interactions and pharmacokinetics .
Other Applications
Beyond drug-related research, piperidines find applications in materials science, catalysis, and agrochemicals. Investigating novel uses for our compound could uncover unexpected benefits.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and have been used in various applications .
Mode of Action
Piperidine derivatives have been used as the starting components for chiral optimization . The piperidine ring was essential for this process .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs .
Result of Action
Piperidine derivatives have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
properties
IUPAC Name |
tert-butyl (3S)-3-(2-methylpropylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)9-15-12-7-6-8-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSSNDNZJKNZSX-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate |
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